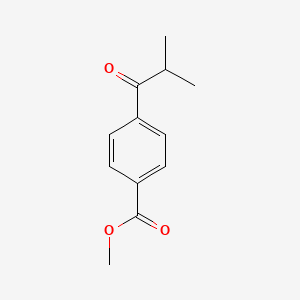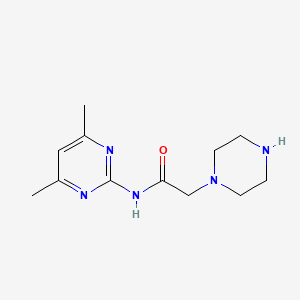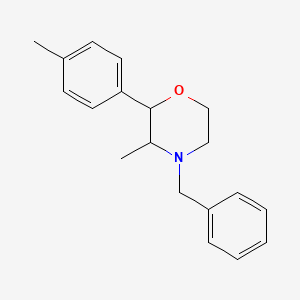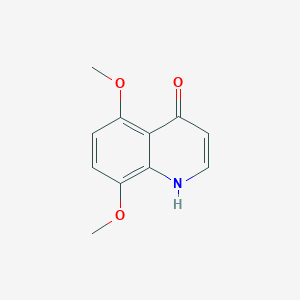
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-(3-methoxyphenyl)piperidin-4-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-methoxyphenyl)piperidin-4-one, while reduction could produce more saturated piperidine derivatives.
Scientific Research Applications
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical compounds.
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxyphenyl)piperidine: Lacks the hydroxyl group present in 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride.
4-(3-methoxyphenyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.
4-(3-methoxyphenyl)piperidin-4-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the methoxy and hydroxyl groups allows for unique interactions with biological targets, potentially leading to different therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-11-4-2-3-10(9-11)12(14)5-7-13-8-6-12;/h2-4,9,13-14H,5-8H2,1H3;1H |
InChI Key |
LWVXXZXKTAIBIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCNCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)







![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)

![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
